5-Amino-2-hydroxy-3-methylbenzoic acid
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Overview
Description
5-Amino-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-methylbenzoic acid, followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group (-NO2) to the benzene ring, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves hydroxylation, which can be achieved using reagents like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize catalytic hydrogenation for the reduction step and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Products may include 5-Amino-2-hydroxy-3-methylbenzaldehyde or this compound derivatives.
Reduction: Products include 5-Amino-2-hydroxy-3-methylbenzylamine.
Substitution: Products depend on the substituent introduced, such as 5-Bromo-2-hydroxy-3-methylbenzoic acid.
Scientific Research Applications
5-Amino-2-hydroxy-3-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-hydroxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and binding affinity. For instance, the compound may act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. Its interactions with enzymes and receptors can modulate various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
5-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
2-Hydroxy-3-methoxybenzoic acid: Similar structure but has a methoxy group instead of an amino group.
Uniqueness
5-Amino-2-hydroxy-3-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-amino-2-hydroxy-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZAJVNHGMYHFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360176 |
Source
|
Record name | 5-amino-2-hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-14-1 |
Source
|
Record name | 5-Amino-3-methylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6265-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-2-hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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